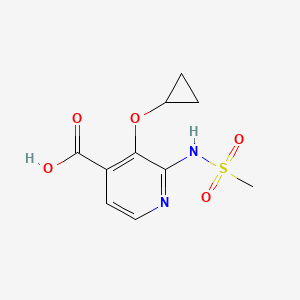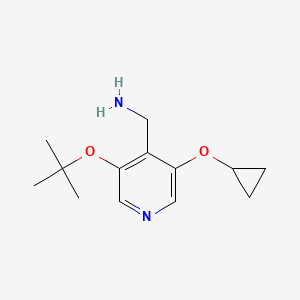
(3-Tert-butoxy-5-cyclopropoxypyridin-4-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Tert-butoxy-5-cyclopropoxypyridin-4-YL)methanamine: is a heterocyclic compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol . This compound is characterized by the presence of a pyridine ring substituted with tert-butoxy and cyclopropoxy groups, as well as a methanamine group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Tert-butoxy-5-cyclopropoxypyridin-4-YL)methanamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of Substituents: The tert-butoxy and cyclopropoxy groups are introduced onto the pyridine ring through substitution reactions.
Attachment of the Methanamine Group: The methanamine group is attached to the pyridine ring via a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents is also crucial in enhancing the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the tert-butoxy group can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
[3-cyclopropyloxy-5-[(2-methylpropan-2-yl)oxy]pyridin-4-yl]methanamine |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12-8-15-7-11(10(12)6-14)16-9-4-5-9/h7-9H,4-6,14H2,1-3H3 |
InChI Key |
QAOQSMUIFBRCHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C(=CN=C1)OC2CC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Ethenyldimethylsilyl)oxy]-3,3,9-trimethyl-5-phenyl-4,6-dioxa-3,5,7-trisiladeca-1,8-diene](/img/structure/B14813626.png)

![(1S,10S)-4,13,13-trimethyl-9-methylidene-5,11-dioxatricyclo[8.3.0.04,6]tridecan-12-one](/img/structure/B14813637.png)
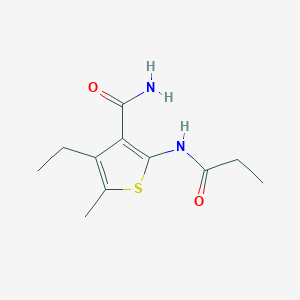
![(2E)-N-({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide](/img/structure/B14813641.png)
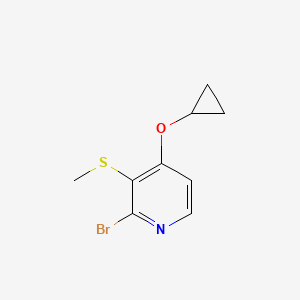
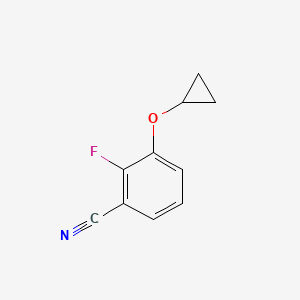
![2-cyano-3-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-pyrazol-4-yl]-3-phenylpropanamide](/img/structure/B14813655.png)
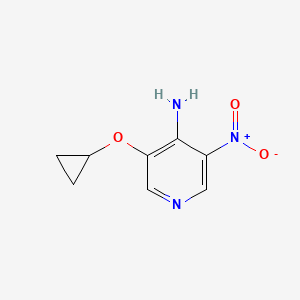
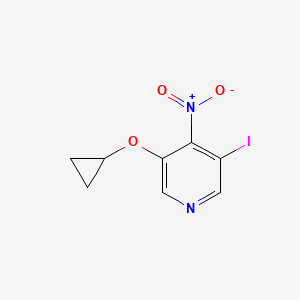
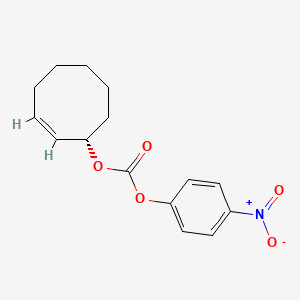

![2-[3-(Cyanomethyl)-2,4,5,6-tetramethylphenyl]propanenitrile](/img/structure/B14813687.png)
